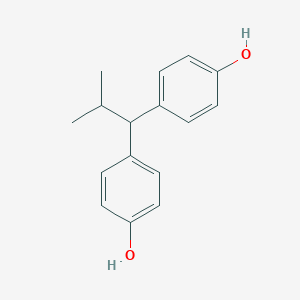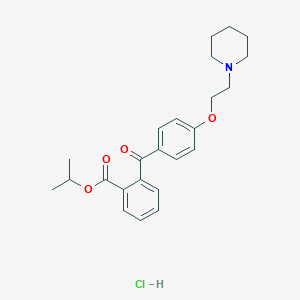
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the ATP-gated ion channel family and is involved in the transmission of pain signals. A-317491 has been shown to be effective in reducing pain in animal models and has potential applications in the treatment of chronic pain.
Wirkmechanismus
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking the P2X3 receptor, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride reduces the transmission of pain signals and can provide relief from chronic pain.
Biochemische Und Physiologische Effekte
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators and to inhibit the activation of glial cells, which play a role in the development of chronic pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to reduce the sensitivity of nociceptors, which are responsible for detecting painful stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, which makes it a valuable tool for studying the role of this receptor in pain transmission. However, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and half-life of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. Additionally, further studies are needed to determine the safety and efficacy of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride in humans.
Synthesemethoden
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-bromoethylamine hydrobromide with 4-hydroxybenzoic acid to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with 4-(2-piperidinoethoxy)benzoyl chloride to form the final product, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been extensively studied in animal models and has shown promise as a potential treatment for chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to be effective in reducing cough reflex sensitivity in animal models.
Eigenschaften
CAS-Nummer |
130566-56-2 |
|---|---|
Produktname |
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride |
Molekularformel |
C24H30ClNO4 |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
propan-2-yl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride |
InChI |
InChI=1S/C24H29NO4.ClH/c1-18(2)29-24(27)22-9-5-4-8-21(22)23(26)19-10-12-20(13-11-19)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,18H,3,6-7,14-17H2,1-2H3;1H |
InChI-Schlüssel |
ADPMDQGSNHBRQO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl |
Andere CAS-Nummern |
130566-56-2 |
Synonyme |
HL 752 HL-752 isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



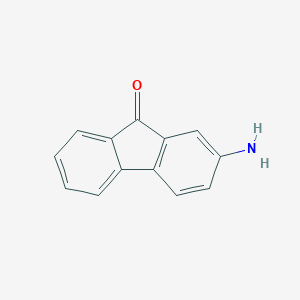
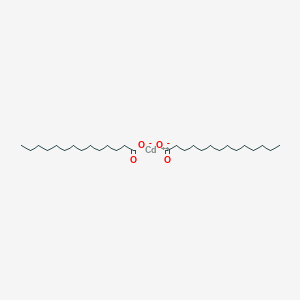
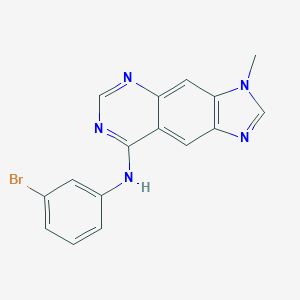
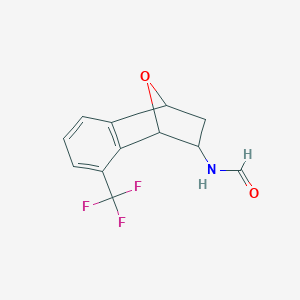
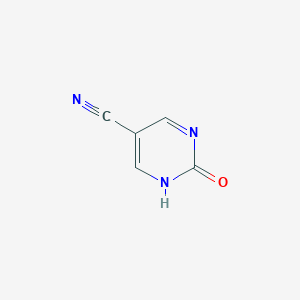
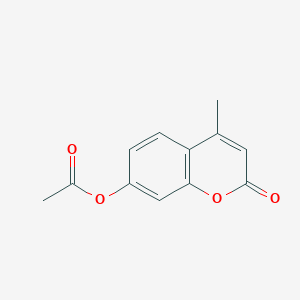
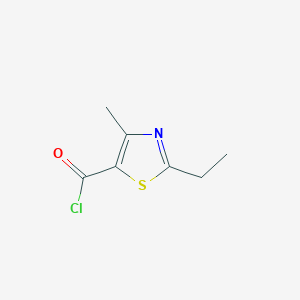
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
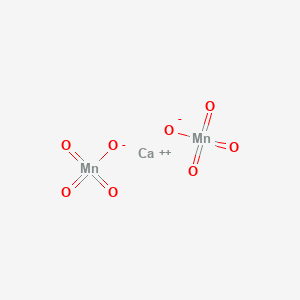
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)
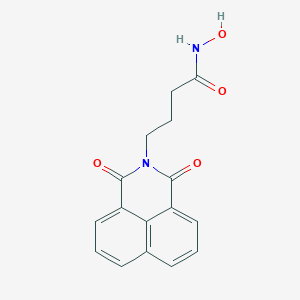
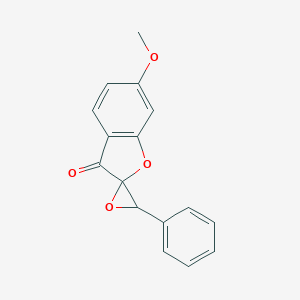
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)
